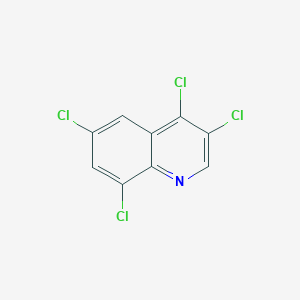
3,4,6,8-Tetrachloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6,8-Tetrachloroquinoline is a chlorinated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of four chlorine atoms at the 3rd, 4th, 6th, and 8th positions of the quinoline ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,8-Tetrachloroquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6,8-Tetrachloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products:
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction: Less chlorinated quinoline derivatives.
Oxidation: Quinoline derivatives with higher oxidation states.
Applications De Recherche Scientifique
3,4,6,8-Tetrachloroquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,6,8-Tetrachloroquinoline involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
- 4,6,7-Trichloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Comparison: 3,4,6,8-Tetrachloroquinoline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to other chlorinated quinolines, it exhibits different reactivity and potential biological activities. For instance, the presence of chlorine atoms at the 3rd and 8th positions can influence its binding affinity to molecular targets, making it a valuable compound for research .
Propriétés
Numéro CAS |
25771-78-2 |
|---|---|
Formule moléculaire |
C9H3Cl4N |
Poids moléculaire |
266.9 g/mol |
Nom IUPAC |
3,4,6,8-tetrachloroquinoline |
InChI |
InChI=1S/C9H3Cl4N/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H |
Clé InChI |
FNBPXWGIMSSKLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC=C(C(=C21)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















